Cas no 1403667-07-1 (2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone)

2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone is a fluorinated aromatic ketone derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring dichloro and fluorophenyl substituents, lends reactivity for selective transformations, such as nucleophilic substitutions or cyclization reactions. The compound's high purity and stability make it suitable for precise synthetic routes, particularly in the development of bioactive molecules. The presence of both electron-withdrawing (fluorine, dichloromethyl) and aromatic groups enhances its utility in cross-coupling reactions or as a precursor for heterocyclic frameworks. Proper handling under controlled conditions is recommended due to its reactive functional groups.
2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone structure
1403667-07-1 structure
Product name:2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
CAS No:1403667-07-1
MF:C14H9Cl2FO
MW:283.125065565109
MDL:MFCD29918893
CID:4557193
PubChem ID:118988908

2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone Chemical and Physical Properties

Names and Identifiers

    • 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
    • WS-01130
    • D86416
    • 1403667-07-1
    • MDL: MFCD29918893
    • Inchi: 1S/C14H9Cl2FO/c15-14(16,11-4-2-1-3-5-11)13(18)10-6-8-12(17)9-7-10/h1-9H
    • InChI Key: NHWFNDBTRRTXFW-UHFFFAOYSA-N
    • SMILES: ClC(C(C1C=CC(=CC=1)F)=O)(C1C=CC=CC=1)Cl

Computed Properties

  • Exact Mass: 282.0014485 g/mol
  • Monoisotopic Mass: 282.0014485 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 4.5
  • Molecular Weight: 283.1

2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A410527-100mg
2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
1403667-07-1 95%
100mg
$74.0 2025-02-25
1PlusChem
1P01DHSX-250mg
2,2-dichloro-1-(4-fluorophenyl)-2-phenylethanone
1403667-07-1 96%
250mg
$63.00 2024-06-21
A2B Chem LLC
AX08417-25mg
2,2-dichloro-1-(4-fluorophenyl)-2-phenylethanone
1403667-07-1 95%
25mg
$103.00 2024-04-20
Ambeed
A410527-50mg
2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
1403667-07-1 95%
50mg
$216.0 2024-05-29
1PlusChem
1P01DHSX-100mg
2,2-dichloro-1-(4-fluorophenyl)-2-phenylethanone
1403667-07-1 96%
100mg
$46.00 2024-06-21
Aaron
AR01DI19-100mg
2,2-dichloro-1-(4-fluorophenyl)-2-phenylethanone
1403667-07-1 96%
100mg
$36.00 2023-12-16
Aaron
AR01DI19-250mg
2,2-dichloro-1-(4-fluorophenyl)-2-phenylethanone
1403667-07-1 96%
250mg
$56.00 2023-12-16
TRC
D671165-1000mg
2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
1403667-07-1
1g
$1183.00 2023-05-18
TRC
D671165-500mg
2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
1403667-07-1
500mg
$689.00 2023-05-18
TRC
D671165-100mg
2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
1403667-07-1
100mg
$155.00 2023-05-18

Additional information on 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone

Comprehensive Guide to 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone (CAS No. 1403667-07-1): Properties, Applications, and Market Insights

2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone (CAS No. 1403667-07-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This fluorinated dichloroketone derivative is characterized by its unique molecular structure, combining a fluorophenyl group with a phenylethanone backbone. Its distinct chemical properties make it valuable for synthetic applications, particularly in the development of advanced intermediates for drug discovery.

The growing interest in fluorinated organic compounds has positioned 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone as a compound of interest for researchers exploring new therapeutic agents. Fluorination is a key strategy in modern medicinal chemistry, as it often enhances the bioavailability and metabolic stability of drug candidates. This compound's dichloro-substituted ketone moiety further adds to its reactivity, making it a versatile building block for complex molecular architectures.

From a synthetic chemistry perspective, 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone serves as an important precursor in various organic transformations. Its electron-withdrawing fluorine substituent influences the compound's reactivity patterns, allowing for selective reactions that are crucial in multi-step syntheses. Researchers frequently utilize this compound in nucleophilic substitution reactions, where the dichloromethyl group can be readily displaced by various nucleophiles.

The pharmaceutical industry has shown particular interest in 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone due to its potential applications in developing CNS-active compounds. The fluorophenyl group is a common pharmacophore in many neuroactive drugs, and this compound provides a convenient starting point for such synthetic endeavors. Recent studies have explored its use in creating novel analogs of established therapeutic agents with improved pharmacokinetic profiles.

In material science applications, 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone has been investigated as a potential monomer or crosslinking agent for specialty polymers. The presence of both aromatic rings and reactive chlorines in its structure offers opportunities for creating polymers with unique thermal and mechanical properties. These materials find applications in high-performance coatings and electronic components where fluorinated polymers are valued for their chemical resistance.

The global market for fluorinated fine chemicals has been expanding steadily, with 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone benefiting from this trend. As pharmaceutical companies increasingly focus on fluorine-containing drug candidates, the demand for specialized fluorinated building blocks like this compound continues to rise. Market analysts project sustained growth in this sector, particularly in regions with strong pharmaceutical R&D capabilities.

From a safety and handling perspective, proper laboratory protocols should always be followed when working with 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone. While not classified as hazardous under standard regulations, appropriate personal protective equipment and ventilation are recommended during its use. The compound's stability and storage requirements are typical for organic ketone derivatives, with recommendations to store it in cool, dry conditions away from strong oxidizers.

Recent advancements in synthetic methodology have opened new possibilities for utilizing 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone in green chemistry applications. Researchers are developing more sustainable routes to its synthesis and exploring catalytic systems that can maximize its utility while minimizing waste generation. These developments align with the pharmaceutical industry's growing emphasis on environmentally friendly synthetic processes.

For analytical chemists, 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone presents interesting challenges and opportunities in method development. Its unique combination of fluorine and chlorine substituents makes it an excellent candidate for studying advanced separation techniques and spectroscopic characterization methods. These analytical studies contribute to a deeper understanding of structure-property relationships in fluorinated compounds.

The future research directions for 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone appear promising, with potential applications emerging in agrochemical development and specialty materials. As synthetic chemists continue to explore the reactivity of this versatile building block, new derivatives with tailored properties are likely to be discovered. The compound's structural versatility ensures its continued relevance in cutting-edge chemical research.

In conclusion, 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone (CAS No. 1403667-07-1) represents an important fluorinated synthetic intermediate with wide-ranging applications in pharmaceutical and materials chemistry. Its unique combination of halogen substituents and aromatic systems provides numerous opportunities for chemical innovation. As research in fluorinated compounds advances, this compound is poised to play an increasingly significant role in the development of new therapeutic agents and functional materials.

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Amadis Chemical Company Limited
(CAS:1403667-07-1)2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone
A999386
Purity:99%/99%
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Price ($):194.0/329.0